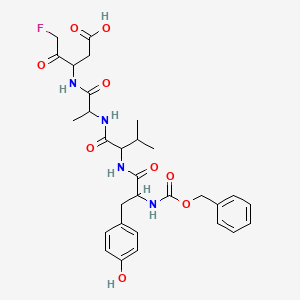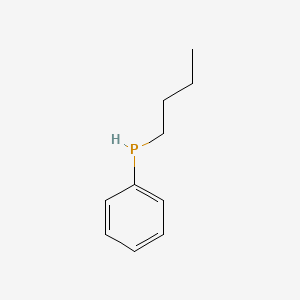
Butyl(phenyl)phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl(phenyl)phosphane is a tertiary phosphine compound characterized by the presence of a butyl group and a phenyl group attached to a phosphorus atom. Tertiary phosphines, such as this compound, are widely used in various chemical reactions and industrial applications due to their unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Butyl(phenyl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents. One common method is the reaction of butylmagnesium bromide with phenylphosphine chloride under controlled conditions. This reaction proceeds via nucleophilic substitution, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Butyl(phenyl)phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or oxygen.
Reduction: Reduction reactions can convert this compound to its corresponding phosphine hydrides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl or phenyl group is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride.
Substitution: Various nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Substituted phosphines with different functional groups.
Applications De Recherche Scientifique
Butyl(phenyl)phosphane finds applications in various fields of scientific research:
Mécanisme D'action
The mechanism of action of Butyl(phenyl)phosphane involves its ability to act as a nucleophile or a ligand in various chemical reactions. The phosphorus atom in the compound can coordinate with transition metals, forming stable complexes that facilitate catalytic processes. Additionally, the compound can undergo nucleophilic attack on electrophilic substrates, leading to the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Triphenylphosphine: A widely used tertiary phosphine with three phenyl groups attached to the phosphorus atom.
Butyl(diphenyl)phosphane: Similar to Butyl(phenyl)phosphane but with two phenyl groups and one butyl group.
Phenyl(diethyl)phosphane: Contains two ethyl groups and one phenyl group attached to the phosphorus atom.
Uniqueness: this compound is unique due to its specific combination of butyl and phenyl groups, which imparts distinct reactivity and properties compared to other tertiary phosphines. This uniqueness makes it valuable in specific catalytic and synthetic applications.
Propriétés
Numéro CAS |
10251-55-5 |
|---|---|
Formule moléculaire |
C10H15P |
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
butyl(phenyl)phosphane |
InChI |
InChI=1S/C10H15P/c1-2-3-9-11-10-7-5-4-6-8-10/h4-8,11H,2-3,9H2,1H3 |
Clé InChI |
PVWYTIFUYYJMQO-UHFFFAOYSA-N |
SMILES canonique |
CCCCPC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(1R,2R,3S,6R,7S,10S)-2-ethyl-6-methyl-10-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-4-oxa-11-azatricyclo[9.4.1.03,7]hexadecane-5,8,16-trione](/img/structure/B14802363.png)
![{1-[(3-Ethyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl}acetic acid](/img/structure/B14802370.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B14802372.png)
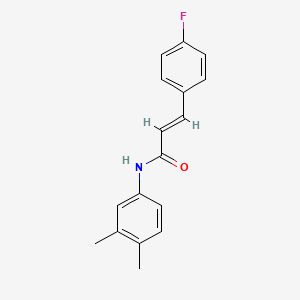
![(2S)-4-(4-bromobutyl)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B14802387.png)
![2-(4-chloro-2-methylphenoxy)-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14802390.png)
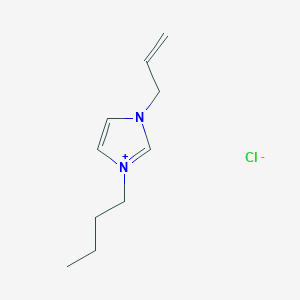
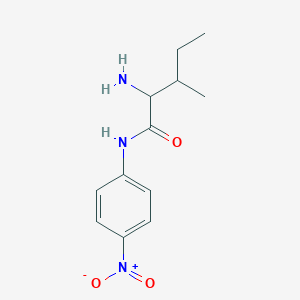
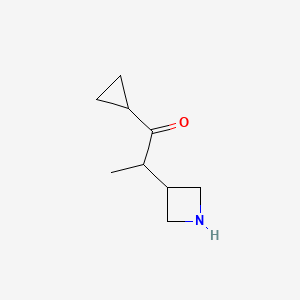
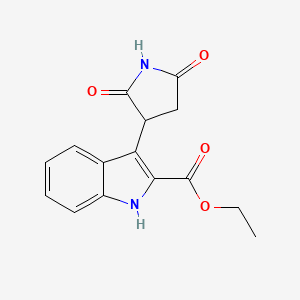
![N-{(E)-[3-(benzyloxy)phenyl]methylidene}-3,5-dichloroaniline](/img/structure/B14802431.png)
